Anti-HIV Activity Comparison
In a direct comparative study evaluating the entire ddeN series against HIV-1 (HTLV-III) in ATH8 cells, d4U (2',3'-dideoxyuridinene, ddeUrd) showed no significant anti-retroviral activity at 500 µM, whereas its 5-methyl congener d4T (ddeThd, stavudine) exhibited an MIC₅₀ of 3.4 µM, and the cytosine analogue ddeCyd showed the highest potency with MIC₅₀ = 0.30 µM [1]. The saturated analogue ddU (ddUrd) was likewise inactive at 500 µM, but critically, d4U and ddU are distinguished by their divergent responses to ProTide activation (see Evidence Item 3) [1]. This ~150-fold potency gap between d4U and d4T, and >1,600-fold gap versus ddeCyd, is not a gradation of potency but a qualitative difference in antiviral phenotype that makes d4U valuable specifically as a negative-control nucleoside or a scaffold for probing structure-activity determinants of anti-HIV activity [2].
| Evidence Dimension | Anti-HIV-1 activity (MIC₅₀) in ATH8 cells |
|---|---|
| Target Compound Data | d4U (ddeUrd): No significant antiretroviral activity at 500 µM |
| Comparator Or Baseline | d4T (ddeThd, stavudine): MIC₅₀ = 3.4 µM; ddeCyd: MIC₅₀ = 0.30 µM; ddU (ddUrd): No significant activity at 500 µM |
| Quantified Difference | d4U vs d4T: >147-fold less potent (lower bound); d4U vs ddeCyd: >1,667-fold less potent; d4U vs ddU: comparably inactive as nucleosides, but mechanistically distinct upon ProTide activation |
| Conditions | ATH8 cell line; HIV-1 (HTLV-III) in vitro infection; cytopathogenicity reduction assay |
Why This Matters
Procurement of d4U rather than d4T is essential when the experimental objective requires a structurally matched but antivirally null nucleoside control, enabling deconvolution of 5-methyl substitution effects from 2',3'-unsaturation effects on antiviral phenotype.
- [1] Balzarini J, Kang GJ, Dalal M, Herdewijn P, De Clercq E, Broder S, Johns DG. The anti-HTLV-III (anti-HIV) and cytotoxic activity of 2',3'-didehydro-2',3'-dideoxyribonucleosides: a comparison with their parental 2',3'-dideoxyribonucleosides. Mol Pharmacol. 1987 Jul;32(1):162-7. PMID: 3648476. View Source
- [2] Mehellou Y, Balzarini J, McGuigan C. An investigation into the anti-HIV activity of 2',3'-didehydro-2',3'-dideoxyuridine (d4U) and 2',3'-dideoxyuridine (ddU) phosphoramidate 'ProTide' derivatives. Org Biomol Chem. 2009 Jun 21;7(12):2548-53. doi: 10.1039/b904276h. PMID: 19503928. View Source
